

# An In-depth Technical Guide to the Spectroscopic Data of Undecyl Isocyanate

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## Compound of Interest

Compound Name: Undecyl isocyanate

CAS No.: 2411-58-7

Cat. No.: B1595832

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## Introduction

**Undecyl isocyanate** ( $\text{CH}_3(\text{CH}_2)_{10}\text{NCO}$ ) is a linear alkyl isocyanate that serves as a valuable monomer and intermediate in the synthesis of a variety of polymers and carbamate derivatives. Its long aliphatic chain imparts unique solubility and flexibility to the resulting materials, making it a compound of interest for researchers in polymer chemistry, materials science, and drug development. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **undecyl isocyanate**, grounded in established scientific principles and experimental insights.

## Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of **undecyl isocyanate**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **undecyl isocyanate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide distinct signals that can be unambiguously assigned.

## $^1\text{H}$ NMR Spectroscopy

Experimental Protocol: A sample of **undecyl isocyanate** is typically dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a 300 MHz or higher field spectrometer.

Data Interpretation: The  $^1\text{H}$  NMR spectrum of **undecyl isocyanate** is characterized by signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group adjacent to the isocyanate functionality.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
$\text{CH}_3$ - (C11)	~0.88	Triplet (t)	3H	~6.9
$-(\text{CH}_2)_8-$ (C3-C10)	~1.26	Multiplet (m)	16H	-
$-\text{CH}_2-\text{CH}_2-\text{NCO}$ (C2)	~1.59	Quintet	2H	~7.0
$-\text{CH}_2-\text{NCO}$ (C1)	~3.27	Triplet (t)	2H	~6.7

### Causality Behind Chemical Shifts:

- The terminal methyl group (C11) at ~0.88 ppm is the most shielded due to its distance from the electronegative isocyanate group. Its triplet multiplicity arises from coupling to the adjacent methylene protons.

- The large multiplet at ~1.26 ppm represents the protons of the eight central methylene groups (C3-C10). These protons are in very similar chemical environments, leading to overlapping signals.
- The methylene group at C2 (~1.59 ppm) is slightly deshielded compared to the main chain due to the inductive effect of the nearby isocyanate group. It appears as a quintet due to coupling with the protons on C1 and C3.
- The most deshielded signal at ~3.27 ppm corresponds to the methylene group directly attached to the nitrogen of the isocyanate group (C1). The strong electron-withdrawing nature of the NCO group significantly reduces the electron density around these protons. The signal is a triplet due to coupling with the C2 protons.

## <sup>13</sup>C NMR Spectroscopy

Experimental Protocol: The <sup>13</sup>C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. The same sample prepared for <sup>1</sup>H NMR can be used.

Data Interpretation: The <sup>13</sup>C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment.

Assignment	Chemical Shift (δ, ppm)
CH <sub>3</sub> - (C11)	~14.1
-(CH <sub>2</sub> ) <sub>8</sub> - (C3-C10)	~22.7, ~26.7, ~29.1, ~29.3, ~29.4, ~29.5, ~31.9
-CH <sub>2</sub> -CH <sub>2</sub> -NCO (C2)	~30.4
-CH <sub>2</sub> -NCO (C1)	~43.2
-N=C=O	~122.0

Causality Behind Chemical Shifts:

- Similar to the <sup>1</sup>H NMR, the terminal methyl carbon (C11) is the most shielded, appearing at the lowest chemical shift (~14.1 ppm).

- The carbons of the long methylene chain (C3-C10) appear in the typical aliphatic region between ~22 and ~32 ppm. The slight differences in their chemical shifts are due to subtle long-range electronic effects.
- The C2 carbon (~30.4 ppm) is downfield from the main chain carbons due to the influence of the isocyanate group.
- The C1 carbon (~43.2 ppm), directly bonded to the nitrogen, is significantly deshielded.
- The isocyanate carbon (-N=C=O) exhibits the most downfield shift (~122.0 ppm) due to its unique bonding and the high electronegativity of the adjacent nitrogen and oxygen atoms.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying functional groups. The isocyanate group has a very strong and characteristic absorption band.

Experimental Protocol: A neat film of **undecyl isocyanate** can be analyzed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent like carbon tetrachloride (CCl<sub>4</sub>) can be used.

Data Interpretation: The IR spectrum of **undecyl isocyanate** is dominated by the stretching vibration of the isocyanate group.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~2270	N=C=O asymmetric stretch	Very Strong, Sharp
2925, 2855	C-H aliphatic stretch	Strong
1465	C-H bend (scissoring)	Medium

Causality Behind Vibrational Frequencies:

- The most diagnostic peak in the IR spectrum of an isocyanate is the asymmetric stretch of the N=C=O group, which appears around 2270 cm<sup>-1</sup>. [2][3] This absorption is typically very intense and sharp due to the large change in dipole moment during the vibration. Its position

in a relatively uncongested region of the spectrum makes it an excellent marker for the presence of the isocyanate functionality.[3]

- The strong bands at  $\sim 2925\text{ cm}^{-1}$  and  $\sim 2855\text{ cm}^{-1}$  are characteristic of the symmetric and asymmetric C-H stretching vibrations of the long alkyl chain.
- The absorption at  $\sim 1465\text{ cm}^{-1}$  is attributed to the scissoring (bending) vibration of the methylene groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol: Electron Impact (EI) ionization is a common method for analyzing relatively small, volatile molecules like **undecyl isocyanate**. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons.

Data Interpretation: The mass spectrum will show a molecular ion peak ( $M^+$ ) and various fragment ions.

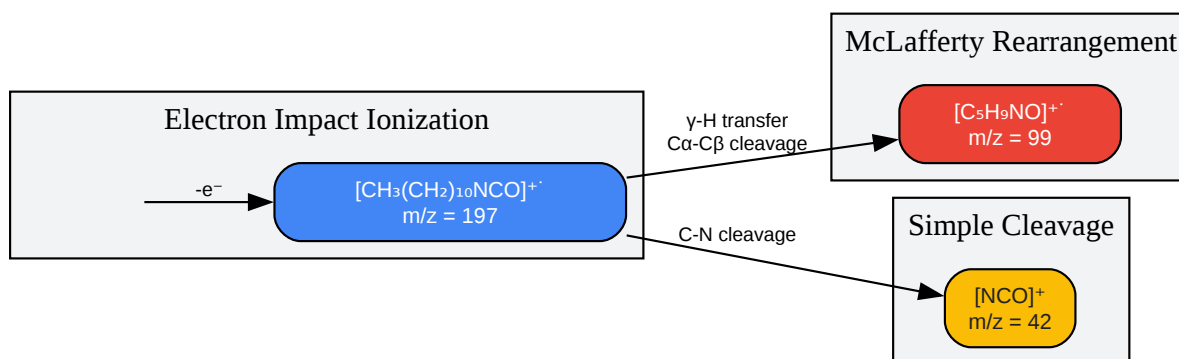
m/z	Proposed Fragment	Significance
197	$[\text{CH}_3(\text{CH}_2)_{10}\text{NCO}]^+$	Molecular Ion ( $M^+$ )
99	$[\text{C}_5\text{H}_9\text{NO}]^+$	Base Peak, McLafferty Rearrangement
42	$[\text{NCO}]^+$	Isocyanate fragment

Causality Behind Fragmentation:

- The molecular ion peak ( $M^+$ ) at m/z 197 corresponds to the molecular weight of **undecyl isocyanate** ( $\text{C}_{12}\text{H}_{23}\text{NO}$ ).[4]
- Long-chain alkyl isocyanates often exhibit a characteristic base peak at m/z 99.[5][6] This fragment is formed through a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the oxygen of the isocyanate group, followed by

cleavage of the C $\alpha$ -C $\beta$  bond.[5][6] This rearrangement results in the formation of a stable, six-membered cyclic enol ion.

- The peak at m/z 42 corresponds to the [NCO]<sup>+</sup> fragment, which is characteristic of isocyanates.



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Caption: Proposed fragmentation pathway for **undecyl isocyanate** in EI-MS.

## Conclusion

The spectroscopic characterization of **undecyl isocyanate** by NMR, IR, and MS provides a comprehensive and self-validating dataset for its identification and quality assessment. The distinct signals in each spectrum, from the characteristic N=C=O stretch in the IR to the specific fragmentation pattern in the mass spectrum and the detailed proton and carbon environments revealed by NMR, collectively offer a unique fingerprint for this molecule. This guide serves as a foundational reference for researchers working with **undecyl isocyanate**, enabling them to confidently interpret their analytical data and advance their scientific endeavors.

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